molecular formula C18H18N4O3 B14937576 N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B14937576
M. Wt: 338.4 g/mol
InChI Key: LSTMIYCSNUEPGK-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a pyrido[2,1-c][1,2,4]triazin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism by which N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrido[2,1-c][1,2,4]triazin-3-yl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its combination of a hydroxyphenyl group and a pyrido[2,1-c][1,2,4]triazin-3-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O3/c23-14-6-4-13(5-7-14)10-11-19-17(24)9-8-15-18(25)22-12-2-1-3-16(22)21-20-15/h1-7,12,23H,8-11H2,(H,19,24)

InChI Key

LSTMIYCSNUEPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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